molecular formula C25H22N6O2 B14937384 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B14937384
M. Wt: 438.5 g/mol
InChI Key: YECSDSKOMSDYCT-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE is a complex organic compound that features both benzimidazole and benzotriazine moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. Benzimidazole derivatives are widely recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . Benzotriazine derivatives, on the other hand, are known for their applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1-(1H-benzimidazol-2-yl)-2-phenylethanone with 4-oxo-1,2,3-benzotriazine-3(4H)-ylpropanoic acid under acidic or basic conditions . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography would be essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The benzotriazine moiety may enhance these effects by stabilizing the compound and increasing its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole.

    Benzotriazine Derivatives: Compounds like 4-oxo-1,2,3-benzotriazine and 4-amino-1,2,3-benzotriazine.

Uniqueness

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANAMIDE is unique due to the combination of benzimidazole and benzotriazine moieties in a single molecule. This dual functionality enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C25H22N6O2/c32-23(14-15-31-25(33)18-10-4-5-11-19(18)29-30-31)26-22(16-17-8-2-1-3-9-17)24-27-20-12-6-7-13-21(20)28-24/h1-13,22H,14-16H2,(H,26,32)(H,27,28)

InChI Key

YECSDSKOMSDYCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

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